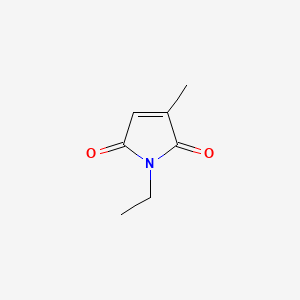

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Descripción general

Descripción

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .

Métodos De Preparación

The synthesis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with ethylamine, followed by dehydration. This process can be carried out under mild reaction conditions using a palladium-catalyzed cyclization reaction of alkynes with isocyanides . Industrial production methods often involve large-scale synthesis using similar reaction pathways to ensure high yield and purity.

Análisis De Reacciones Químicas

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Michael Addition: It acts as a Michael acceptor, adding nucleophiles such as thiols.

Diels-Alder Reaction: It can react with dienes such as cyclopentadiene or furan to form adducts, which can then be polymerized via ring-opening metathesis polymerization.

Hydrolysis: At more alkaline pH, it may undergo hydrolysis.

Common reagents used in these reactions include thiols, amines, and dienes. Major products formed from these reactions include thioethers and cyclic olefins.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for diverse modifications that enhance therapeutic efficacy.

Case Studies

- Antidiabetic Activity : Derivatives of this compound have been synthesized and evaluated for their ability to reduce blood sugar levels. Studies indicate that specific substitutions on the pyrrole ring can enhance antihyperglycemic activity .

- Anxiolytic Effects : Research has shown that derivatives exhibit potential anxiolytic properties, making them candidates for anxiety disorder treatments .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer in the production of polymers with desirable properties such as high thermal stability and dielectric constants.

Applications in Material Science

- Thermal Stability : Polymers derived from this compound demonstrate enhanced thermal stability compared to traditional materials.

- Dielectric Properties : The compound's incorporation into polymer matrices improves dielectric performance, making it suitable for electronic applications.

Biological Research

The compound is widely used in biological studies due to its ability to modify thiol groups in proteins and peptides. This property is crucial for understanding enzyme mechanisms and protein interactions.

Data Table: Biological Activities

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its reactivity toward thiols. It acts as a Michael acceptor, forming a strong C-S bond with thiol groups in proteins and peptides. This reaction is virtually irreversible and can inhibit the activity of cysteine peptidases by alkylating the active site thiol group . It also blocks vesicular transport and inhibits deubiquitinating enzymes .

Comparación Con Compuestos Similares

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other N-substituted maleimides, such as N-(1-phenylethyl)maleimide. While both compounds are used for derivatization of biological thiols, N-(1-phenylethyl)maleimide provides better ionization of thiols but leads to more extensive side reactions . Other similar compounds include N-methylmaleimide and N-phenylmaleimide, which also exhibit antimicrobial and cytostatic activity .

Actividad Biológica

1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-ethyl-2-methylmaleimide (N-EMM), is a five-membered cyclic compound that has gained attention for its diverse biological activities and applications in bioconjugation. Its unique structure, characterized by a pyrrole ring with two carbonyl groups, contributes to its reactivity and potential therapeutic uses. This article delves into the biological activity of N-EMM, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 139.15 g/mol

- Structure : The compound features an ethyl group and a methyl group attached to the nitrogen atom of the pyrrole ring, enhancing its chemical properties and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Reactivity with Thiols : N-EMM reacts readily with thiol groups found in many biomolecules, forming stable covalent bonds. This property is instrumental in bioconjugation techniques used to link biomolecules such as proteins and antibodies to other molecules or surfaces.

-

Potential Therapeutic Applications :

- Anxiolytic Effects : Studies have shown that derivatives of pyrrole compounds exhibit anxiolytic activity. For instance, a substituted pyrroldione demonstrated significant anxiolytic effects in animal models at low doses .

- CNS Activity : In vivo evaluations have indicated that certain substituted pyrroldiones can exhibit central nervous system (CNS) depressant activity. These findings suggest potential applications in treating anxiety disorders .

Anxiolytic Activity Evaluation

In a study evaluating various substituted 1H-pyrrole-2,5-diones for their anxiolytic properties, one compound (designated as 2p) showed promising results. The evaluation involved:

- Methods : The light/dark box and elevated plus-maze assays were employed to assess anxiety-like behavior in rodents.

- Results : At doses of 100 µg/kg and 1 mg/kg, compound 2p displayed significant anxiolytic effects comparable to diazepam at 2 mg/kg. Notably, while the time spent in the open arms increased with dose, the number of entries did not significantly change, indicating a potential muscle relaxant effect .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 1-Methyl-1H-pyrrole-2,5-dione | C₅H₅NO₂ | 0.90 | Lacks ethyl substituent; simpler structure |

| 1-(tert-butyl)-1H-pyrrole-2,5-dione | C₇H₉NO₂ | 0.88 | Contains a tert-butyl group; sterically bulkier |

| 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione | C₉H₁₃N₂O₂ | 0.85 | Additional amino group; potential for biological activity |

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | C₇H₉NO₃ | 0.76 | Contains a dioxo group; different reactivity |

The interactions between N-EMM and biological macromolecules are crucial for understanding its mechanism of action. The ability of N-EMM to form covalent bonds with thiols allows it to modify proteins and other biomolecules effectively. This modification can lead to changes in biological activity and stability, making it a valuable tool in drug development and biomolecular research .

Propiedades

IUPAC Name |

1-ethyl-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185142 | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31217-72-8 | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.